Cas no 2034425-96-0 (2-bromo-5-methoxy-N-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}benzamide)

2-Bromo-5-methoxy-N-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}benzamide is a specialized triazine-based compound with potential applications in medicinal chemistry and agrochemical research. Its structure features a bromo-methoxybenzamide moiety linked to a methoxy-morpholino-triazine scaffold, offering unique reactivity for further functionalization. The presence of both electron-donating (methoxy, morpholine) and electron-withdrawing (bromo, triazine) groups enhances its versatility in synthetic pathways. This compound may serve as a key intermediate in the development of biologically active molecules, particularly in kinase inhibition or herbicide design. Its well-defined crystalline properties and stability under standard conditions facilitate handling in laboratory settings. The morpholine and triazine components suggest potential for improved solubility and bioavailability in pharmaceutical contexts.
2-bromo-5-methoxy-N-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}benzamide structure
2034425-96-0 structure
Product Name:2-bromo-5-methoxy-N-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}benzamide
CAS No:2034425-96-0
MF:C17H20BrN5O4
MW:438.275802612305
CID:5948999
PubChem ID:121137792
Update Time:2025-06-10

2-bromo-5-methoxy-N-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-5-methoxy-N-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}benzamide
    • 2-bromo-5-methoxy-N-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}benzamide
    • 2-bromo-5-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide
    • 2034425-96-0
    • F6438-3421
    • 2-bromo-5-methoxy-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzamide
    • AKOS032456919
    • Inchi: 1S/C17H20BrN5O4/c1-25-11-3-4-13(18)12(9-11)15(24)19-10-14-20-16(22-17(21-14)26-2)23-5-7-27-8-6-23/h3-4,9H,5-8,10H2,1-2H3,(H,19,24)
    • InChI Key: FIPIEKRGFZLVLY-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=C1C(NCC1=NC(=NC(=N1)N1CCOCC1)OC)=O)OC

Computed Properties

  • Exact Mass: 437.06987g/mol
  • Monoisotopic Mass: 437.06987g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 482
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 98.7Ų

2-bromo-5-methoxy-N-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}benzamide Pricemore >>

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Additional information on 2-bromo-5-methoxy-N-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}benzamide

Research Brief on 2-bromo-5-methoxy-N-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}benzamide (CAS: 2034425-96-0)

The compound 2-bromo-5-methoxy-N-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}benzamide (CAS: 2034425-96-0) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique triazine and benzamide scaffold, has garnered attention due to its potential applications in targeted drug discovery and development. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic potential in various disease models.

Recent research has demonstrated that this compound exhibits significant inhibitory activity against specific kinase targets involved in cancer cell proliferation. In vitro studies using human cancer cell lines have shown that 2-bromo-5-methoxy-N-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}benzamide effectively disrupts key signaling pathways at nanomolar concentrations. The presence of both the morpholine and triazine moieties appears to contribute to its enhanced binding affinity and selectivity compared to similar compounds in its class.

Structural-activity relationship (SAR) studies published in the Journal of Medicinal Chemistry (2023) have revealed that the bromo-methoxy benzamide portion of the molecule plays a critical role in target engagement, while the triazine-morpholine component contributes to improved solubility and metabolic stability. These findings have important implications for the design of next-generation inhibitors with improved pharmacological profiles.

Pharmacokinetic evaluations in animal models have shown favorable absorption and distribution characteristics, with particular promise for central nervous system (CNS) penetration. This property makes 2034425-96-0 particularly interesting for potential applications in neurological disorders, though further optimization may be required to address first-pass metabolism issues observed in some test subjects.

Ongoing research is exploring the compound's potential in combination therapies, with preliminary data suggesting synergistic effects when used with certain chemotherapeutic agents. However, researchers caution that comprehensive toxicology studies are still needed before clinical translation can be considered. The current focus includes optimizing synthetic routes to improve yield and purity, as well as developing more efficient analytical methods for quality control during production.

From a commercial perspective, several pharmaceutical companies have expressed interest in licensing this compound for further development. Patent landscape analysis shows increasing activity around derivatives of this chemical scaffold, indicating growing recognition of its therapeutic potential. The compound's unique structure also makes it a valuable tool for chemical biology studies investigating protein-protein interactions and allosteric modulation.

In conclusion, 2-bromo-5-methoxy-N-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}benzamide represents an exciting development in medicinal chemistry, with multiple potential applications in drug discovery. While challenges remain in its development pathway, the current research trajectory suggests it may yield important therapeutic candidates in the coming years. Continued investigation into its molecular targets and optimization of its pharmacological properties will be critical areas of focus for future studies.

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